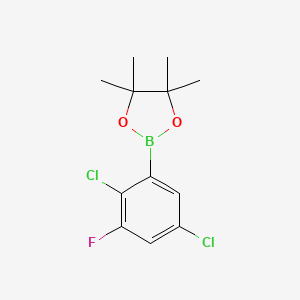

2,5-Dichloro-3-fluorophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

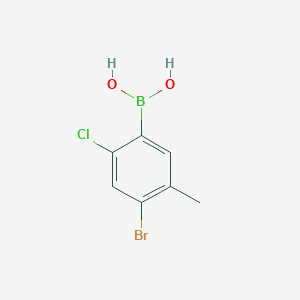

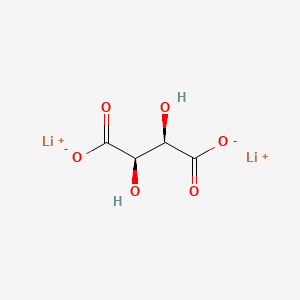

2,5-Dichloro-3-fluorophenylboronic acid pinacol ester is a compound that falls under the category of boronic esters . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The Bpin group is generally perceived to be a sterically bulky substituent, but it has a surprisingly small A-value . The percent buried volume seems to give a more accurate indication of the size of the Bpin moiety, which is somewhere between a primary and secondary alkyl group .Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H14BCl2FO2. Its molecular weight is 291.0 g/mol.Mechanism of Action

Target of Action

Boronic acid pinacol esters are generally used as building blocks in organic synthesis , suggesting that the compound may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

Boronic acid pinacol esters are known to participate in various chemical transformations, including oxidations, aminations, halogenations, and c–c bond formations . These reactions involve the transfer of the boron moiety to other molecules, which can lead to significant changes in their chemical properties .

Biochemical Pathways

For example, the compound’s participation in C–C bond formations could lead to the synthesis of new organic compounds .

Pharmacokinetics

Boronic acid pinacol esters are generally stable and easy to purify , which could potentially enhance their bioavailability.

Result of Action

The compound’s ability to participate in various chemical transformations suggests that it could potentially induce significant changes in the molecular structure and function of its targets .

Action Environment

It’s known that boronic acid pinacol esters are generally stable , suggesting that they may be resistant to degradation under a variety of environmental conditions.

Advantages and Limitations for Lab Experiments

2,5-Dichloro-3-fluorophenylboronic acid pinacol ester has several advantages in laboratory experiments. It is a versatile reagent that is easy to handle and store. It is also relatively inexpensive and can be purchased from a variety of suppliers. Additionally, it is relatively stable and can be used in a variety of reactions.

However, there are some limitations to its use. This compound is not soluble in water, so it must be used in a solvent such as DMF. Additionally, it is sensitive to light and air and should be stored in a dark, airtight container.

Future Directions

In the future, 2,5-Dichloro-3-fluorophenylboronic acid pinacol ester may be used in the synthesis of a wider range of compounds, including those with complex structures. It may also be used in the synthesis of materials for use in biomedical applications, such as drug delivery systems and tissue scaffolds. Additionally, it may be used in the synthesis of materials for use in energy storage and conversion applications, such as batteries and fuel cells. Finally, it may be used in the synthesis of materials for use in environmental applications, such as water purification and air filtration.

Synthesis Methods

2,5-Dichloro-3-fluorophenylboronic acid pinacol ester is synthesized from the reaction of 2,5-dichlorophenylboronic acid and pinacol ester. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 60°C. The reaction is typically complete within 1-2 hours. The yield of the reaction is typically in the range of 80-90%.

Scientific Research Applications

2,5-Dichloro-3-fluorophenylboronic acid pinacol ester has been widely used in the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of polymers, dyes, catalysts, and other materials. In addition, this compound has been used in the synthesis of complex natural products, such as those found in medicinal plants.

properties

IUPAC Name |

2-(2,5-dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMPMBAVYSVJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BCl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)